2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through substitution reactions using appropriate aryl halides and coupling reagents.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the thiazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient mixing, and precise temperature control to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under controlled conditions to achieve selective substitution on the aromatic rings.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used to modify the oxidation state of the compound.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition or modification of their function. The compound’s aromatic rings and thiazole moiety may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride: Lacks the phenyl group, which may affect its reactivity and biological activity.
5-Phenyl-1,3-thiazole-4-sulfonyl chloride: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
2-Phenyl-5-(4-chlorophenyl)-1,3-thiazole:
Uniqueness
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of both chlorophenyl and phenyl groups attached to the thiazole ring, along with the highly reactive sulfonyl chloride functional group
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGGYEOWDFFIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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